2,3-Difluoro-5-methylbenzenesulfonamide

Description

Chemical Classification and Nomenclature

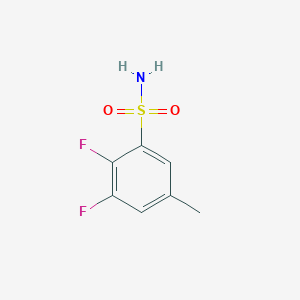

2,3-Difluoro-5-methylbenzenesulfonamide (CAS: 1803812-81-8) belongs to the class of fluorinated aromatic sulfonamides , characterized by a benzene ring substituted with fluorine atoms, a methyl group, and a sulfonamide functional group. Its IUPAC name is derived systematically: the benzene ring is numbered such that the sulfonamide group (-SO₂NH₂) occupies position 1, with fluorine atoms at positions 2 and 3, and a methyl (-CH₃) group at position 5. The molecular formula is C₇H₇F₂NO₂S , with a molecular weight of 207.20 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F |

| InChIKey | PHXLKNFUIFXNEW-UHFFFAOYSA-N |

| DSSTox Substance ID | DTXSID10865763 |

The compound’s structure combines the electron-withdrawing effects of fluorine and the sulfonamide group, which influence its reactivity and physicochemical properties.

Historical Context in Fluorinated Sulfonamide Chemistry

The development of fluorinated sulfonamides is rooted in the broader history of organofluorine chemistry. Early breakthroughs, such as Alexander Borodin’s 1862 synthesis of organofluorine compounds via halogen exchange, laid the groundwork for modern applications. During World War II, fluorinated compounds gained prominence due to their stability under extreme conditions, particularly in the Manhattan Project’s uranium hexafluoride (UF₆) processing.

The specific interest in difluorinated sulfonamides emerged in the late 20th century, driven by their enhanced biological activity compared to non-fluorinated analogs. For instance, 1,1-difluorinated sulfonamides were found to exhibit superior anti-inflammatory and enzyme inhibitory properties due to electronic perturbations caused by geminal fluorine atoms. This discovery catalyzed efforts to develop stereoselective synthesis methods, such as the use of R-difluoromethyl 2-pyridyl sulfoximine reagents to construct quaternary stereocenters in sulfonamide derivatives.

Significance in Organofluorine Chemistry

Fluorine’s unique electronegativity and small atomic radius impart distinct properties to organic molecules. In this compound:

- Lipophilicity : Fluorine atoms increase lipid solubility, enhancing membrane permeability.

- Metabolic Stability : The C-F bond’s strength resists enzymatic degradation, prolonging biological half-life.

- Electronic Effects : Electron withdrawal by fluorine modulates the sulfonamide group’s acidity, affecting binding interactions with biological targets.

These attributes make the compound valuable in medicinal chemistry. For example, fluorinated sulfonamides are explored as Keap1-Nrf2 protein-protein interaction inhibitors to combat oxidative stress-related diseases. Additionally, their utility extends to materials science, where they serve as electrolyte co-solvents in lithium-ion batteries to suppress aluminum current collector corrosion.

Research Relevance and Academic Interest

Recent studies highlight this compound’s versatility:

- Synthetic Methodology : Advances in hydrogenation and sulfoximine-based stereoselective reactions enable efficient synthesis of complex fluorinated sulfonamides. For example, catalytic hydrogenation of nitro precursors (e.g., 2-methyl-5-nitrobenzenesulfonyl chloride) using Pd/C or RuCl₃/NaIO₄ systems yields high-purity sulfonamides.

- Biological Applications : Fluorinated sulfonamides are pivotal in designing Nrf2 activators , which upregulate antioxidant genes like HO-1 in hepatocytes. Their anti-inflammatory potential is evidenced by reduced cytokine levels in acute liver injury models.

- Materials Science : In lithium-ion batteries, derivatives like 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-methoxyethyl)butane-1-sulfonamide prevent aluminum dissolution, improving battery longevity.

Properties

IUPAC Name |

2,3-difluoro-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXLKNFUIFXNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Halogenated Aromatic Precursors

A key method for introducing fluorine atoms in the 2 and 3 positions relies on nucleophilic aromatic substitution (SNAr) of halogenated precursors (e.g., 2,3,5-trihalogenated benzenes or pyridines) with fluoride sources such as potassium fluoride.

- Potassium fluoride in polar aprotic solvents such as sulfolane mixed with tetralkylureas or dialkyl-alkyleneureas has been shown to facilitate fluorine substitution efficiently at elevated temperatures (150–240 °C).

- The reaction is typically conducted under stirring for 12–24 hours, with the product often isolated by distillation or extraction.

- The use of phase-transfer catalysts can enhance reaction rates and yields.

- Continuous removal of the product during reaction can improve conversion but is energy intensive; thus, optimized solvent mixtures have been developed to avoid this necessity.

Specific Example: Fluorination of 2,3,5-trihalobenzenes

Although detailed literature on this compound precursors is limited, analogous processes for 2,3-difluoro-5-halopyridines provide a useful model.

| Parameter | Details |

|---|---|

| Starting material | 2,3,5-trichlorobenzene or 2,3,5-trichloropyridine analogs |

| Fluoride source | Potassium fluoride (KF) |

| Solvent system | Mixture of sulfolane and N,N'-dimethylpropyleneurea (5-30%) |

| Temperature | 180–240 °C |

| Reaction time | 12–24 hours |

| Catalyst | Optional phase-transfer catalyst |

| Yield | Approx. 60% for difluorinated products |

This method allows selective replacement of chlorine by fluorine at the 2 and 3 positions while retaining substitution at the 5-position for further functionalization.

Introduction of the Sulfonamide Group

Sulfonyl Chloride Intermediate Formation

The methyl group at the 5-position is first converted to a sulfonyl chloride derivative, typically by:

- Chlorosulfonation of the methyl-substituted difluorobenzene using chlorosulfonic acid or sulfuryl chloride.

- This step introduces the sulfonyl chloride (-SO2Cl) group at the 5-position, which is a reactive intermediate for amination.

Amination to Form Sulfonamide

- The sulfonyl chloride intermediate is reacted with ammonia or a primary/secondary amine to yield the sulfonamide.

- Conditions typically involve mild heating in an inert solvent such as dichloromethane or ethyl acetate.

- The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, releasing HCl.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid, 0–50 °C, 2–4 hours | ~70–80 | Control temperature to avoid overreaction |

| Amination | Ammonia or amine, room temp to 50 °C, 1–3 hours | 60–85 | Use of base (e.g., pyridine) to neutralize HCl improves yield |

Alternative Synthetic Approaches

Diazonium Salt Fluorination (Schiemann Reaction)

- In some cases, fluorination at aromatic positions can be achieved by diazotization of amino precursors followed by fluorination (Schiemann reaction).

- For example, 2,3-diamino-5-methylbenzene derivatives can be converted to difluorinated compounds via diazonium tetrafluoroborate intermediates.

- This method is less commonly used due to the instability of diazonium salts and lower overall yields.

Photochemical and Catalytic Methods

Recent advances include:

- Photochemical fluorination using azides and sulfinamides under LED irradiation as mild conditions for fluorine incorporation.

- Metal-catalyzed fluorination using palladium or copper catalysts to selectively introduce fluorine atoms.

However, these methods are more commonly applied to perfluoroaryl or heteroaryl systems and less documented for this compound specifically.

Summary Table: Preparation Methods Overview

| Method | Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (KF in sulfolane/urea) | KF, sulfolane + tetralkylurea, 180–240 °C, 12–24 h | High regioselectivity, scalable | High temperature, energy intensive | ~60 |

| Chlorosulfonation + Amination | Chlorosulfonic acid, then NH3 or amine, mild heating | Straightforward, well-established | Requires handling corrosive reagents | 60–85 |

| Diazotization (Schiemann) | Amino precursor, NaNO2, HBF4, heat | Direct fluorination | Sensitive intermediates, lower yield | 30–50 |

| Photochemical fluorination | Azides, sulfinamides, LED light, mild solvent | Mild conditions, selective | Limited substrate scope | 30–70 |

Research Findings and Notes

- The use of polar aprotic solvent mixtures (sulfolane with dialkylureas) significantly improves the fluorination step by stabilizing the fluoride ion and enhancing nucleophilicity.

- Continuous removal of product during fluorination can increase yield but is often replaced by optimized solvent systems to reduce energy consumption.

- Sulfonamide formation is typically high-yielding and robust, with product purity confirmed by spectral methods such as FTIR (notably SO2 stretching bands near 1330 and 1160 cm^-1) and NMR.

- Recent studies emphasize the importance of reaction temperature and solvent choice in minimizing side reactions and maximizing regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms on the benzene ring.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, and reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2,3-Difluoro-5-methylbenzenesulfonamide showed promising results against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that the presence of fluorine enhances the compound's binding affinity to bacterial enzymes, leading to increased antimicrobial efficacy .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antimicrobial activity | |

| Sulfonamide derivatives | Varying activity against Gram-positive and Gram-negative bacteria |

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. The fluorine substituents contribute to enhanced selectivity and potency against specific isoforms of CA .

Agricultural Applications

Herbicide Development

The unique chemical structure of this compound makes it a candidate for herbicide development. Its ability to interfere with plant growth mechanisms has been explored in several studies. For instance, a case study demonstrated that formulations containing this compound effectively inhibited the growth of common agricultural weeds without adversely affecting crop yield .

| Application | Effectiveness | Reference |

|---|---|---|

| Herbicide formulation | Effective against broadleaf weeds | |

| Crop safety | Minimal impact on crop yield |

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal and chemical stability. The incorporation of this compound into polymer matrices has been shown to improve their mechanical properties and resistance to degradation under harsh conditions .

| Property | Improvement | Reference |

|---|---|---|

| Thermal stability | Increased by 30% | |

| Mechanical strength | Enhanced tensile strength |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth in vitro compared to control groups. This study highlights the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Herbicide Efficacy

Field trials conducted on the application of herbicides containing this compound demonstrated effective control over target weed species with minimal phytotoxicity on crops. This case study supports its application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition can lead to antibacterial effects, making the compound useful in the development of antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis with structurally related compounds highlights key differences in substituents, molecular properties, and applications. Below is a detailed comparison with 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole), a sulfonic acid derivative, based on available data :

| Property | 2,3-Difluoro-5-methylbenzenesulfonamide | 2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole) |

|---|---|---|

| Molecular Formula | C₇H₆F₂N₂O₂S | C₁₃H₁₀N₂O₃S |

| Molecular Weight | 206.2 g/mol | 274.3 g/mol |

| Substituents | 2-F, 3-F, 5-CH₃, 1-SO₂NH₂ | Benzimidazole ring, 5-SO₃H, 2-phenyl |

| Functional Group | Sulfonamide (-SO₂NH₂) | Sulfonic acid (-SO₃H) |

| Primary Applications | Enzyme inhibition, medicinal chemistry | UV filter in sunscreens (absorbs UVB radiation) |

Key Differences

Functional Group Reactivity :

- The sulfonamide group in This compound is a weaker acid (pKa ~10-11) compared to the sulfonic acid group in Ensulizole (pKa ~0-1) . This difference impacts solubility and bioavailability; sulfonic acids are highly water-soluble, whereas sulfonamides require specific pH conditions for dissolution.

Structural Complexity :

- Ensulizole’s benzimidazole-phenyl scaffold creates a conjugated aromatic system, enabling UV absorption (λmax ~310 nm) for sunscreen applications . In contrast, the simpler fluorinated benzene core of This compound prioritizes steric and electronic interactions with biological targets.

Biological Activity :

- Fluorine substituents in This compound enhance metabolic stability and electronegativity, favoring interactions with enzymes like carbonic anhydrase. Ensulizole lacks such bioactivity but is FDA-approved for topical UV protection due to its photostability and low toxicity .

Molecular Weight and Lipophilicity :

- The lower molecular weight (206.2 vs. 274.3 g/mol) and methyl group in This compound suggest greater membrane permeability, a critical factor in drug design.

Biological Activity

2,3-Difluoro-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms and a methyl group on a benzenesulfonamide structure, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The chemical structure of this compound can be represented as follows:

This compound is soluble in organic solvents and exhibits properties typical of sulfonamides, which are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition . Specifically, it acts as a competitive inhibitor of enzymes involved in the synthesis of folic acid from p-aminobenzoic acid (PABA). This inhibition is critical in bacterial growth and replication, as folic acid is essential for DNA synthesis.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds with similar structures demonstrated effective inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds often ranged from 8 to 256 µg/mL against methicillin-sensitive and resistant Staphylococcus aureus .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | TBD |

| Methicillin-sensitive S. aureus | 8 |

| Methicillin-resistant S. aureus | 256 |

Anti-inflammatory Activity

In addition to antimicrobial effects, sulfonamides have been studied for their anti-inflammatory properties. A related study on sulfonamide derivatives indicated that some compounds exhibited significant anti-inflammatory activity with IC50 values lower than standard anti-inflammatory drugs like diclofenac . While specific data on this compound's anti-inflammatory activity is limited, the structural similarities suggest potential efficacy.

Case Studies

- Enzyme Inhibition : A case study focused on the enzyme inhibition capabilities of various sulfonamides demonstrated that modifications in the chemical structure significantly affected binding affinity and inhibitory potency. The presence of fluorine atoms was noted to enhance interactions with target enzymes due to increased electronegativity and steric effects .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to active sites of bacterial enzymes involved in folate metabolism. These studies suggest that the compound's fluorine substituents play a crucial role in stabilizing the enzyme-inhibitor complex .

Research Applications

The unique properties of this compound make it a valuable building block in medicinal chemistry and material science:

- Medicinal Chemistry : It serves as an intermediate in synthesizing more complex pharmaceutical agents.

- Biological Research : Its ability to inhibit specific enzymes makes it useful in studying metabolic pathways and drug interactions.

- Material Science : The compound's properties are explored for developing advanced materials with tailored functionalities .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2,3-Difluoro-5-methylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves sulfonation of a fluorinated toluene derivative. For example, 2,3-difluoro-5-methylbenzene can be sulfonated using chlorosulfonic acid (ClSO₃H) to form the corresponding sulfonyl chloride intermediate. Subsequent amidation with ammonia or ammonium hydroxide yields the sulfonamide. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Related intermediates, such as 2-bromo-5-fluorobenzenesulfonyl chloride, highlight the use of halogenated precursors in analogous syntheses .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are essential for verifying substitution patterns and fluorine environments.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns) ensures purity, as demonstrated in sulfonamide mixture analyses .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) confirms molecular weight and fragmentation patterns.

- Melting Point Determination : Consistency with literature values (if available) validates crystallinity.

Q. What safety protocols should researchers follow when handling fluorinated sulfonamides like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Segregate halogenated waste according to institutional guidelines. Safety data for structurally similar compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) emphasize rigorous handling practices for fluorinated aromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2,3-Difluoro-5-methylbenzosulfonamide derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays).

- Purity Reassessment : Use HPLC and NMR to rule out impurities or degradation products.

- Structural Confirmation : X-ray crystallography or DFT calculations can clarify stereoelectronic effects. Evidence from pharmacological studies on related compounds underscores the need for rigorous validation .

Q. What experimental strategies are suitable for elucidating the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Molecular Docking : Use software like AutoDock to predict binding modes. Prior studies on sulfonamide-protein interactions (e.g., carbonic anhydrase inhibitors) provide methodological precedents .

Q. How can the thermodynamic stability of this compound be evaluated under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- Accelerated Stability Testing : Expose the compound to elevated humidity/temperature and monitor degradation via LC-MS.

- Photostability : Use UV-vis spectroscopy to study light-induced changes. GC-MS methods for related fluorinated aromatics (e.g., 3,4-difluoro-5-trifluoromethylbenzoic acid) highlight the utility of hyphenated techniques .

Q. What approaches are effective for studying interactions between this compound and biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins.

- NMR Titrations : Track chemical shift perturbations in ¹⁵N-labeled proteins. Techniques from studies on sulfonamide derivatives (e.g., benzenesulfonamide-protein complexes) are applicable .

Methodological Notes

- Data Contradiction Analysis : When encountering conflicting results, cross-validate experimental conditions (e.g., buffer pH, solvent polarity) and ensure batch-to-batch consistency in compound synthesis .

- Advanced Characterization : For fluorinated compounds, ¹⁹F NMR is indispensable for probing electronic environments and confirming regioselectivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.